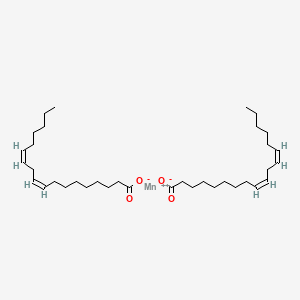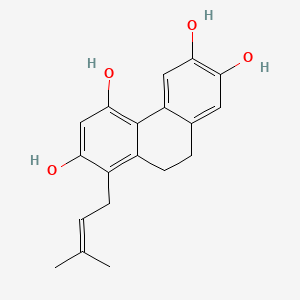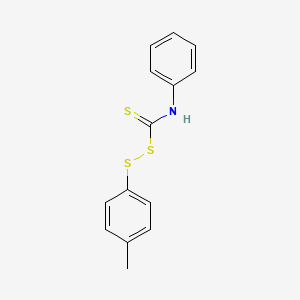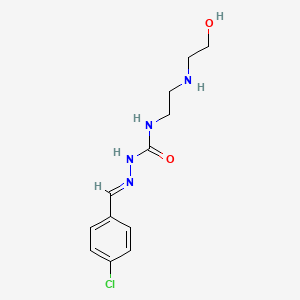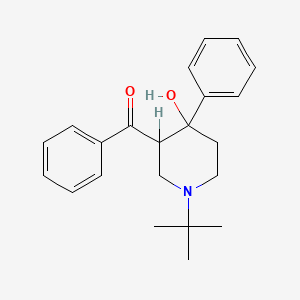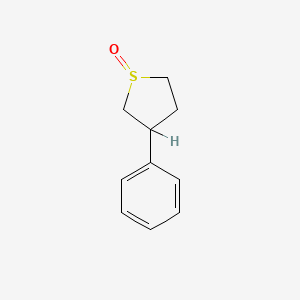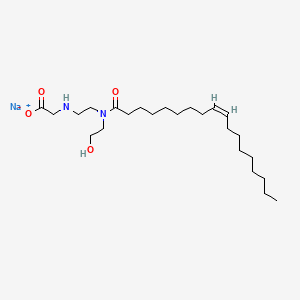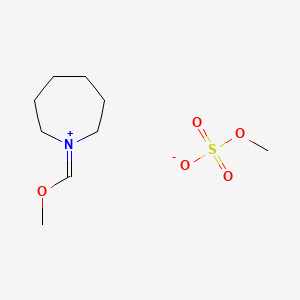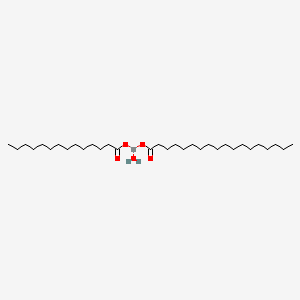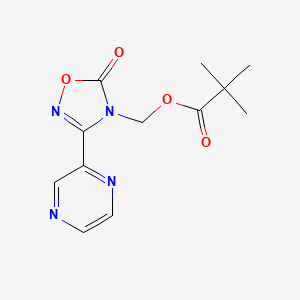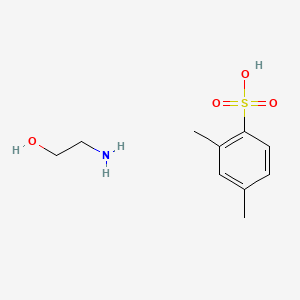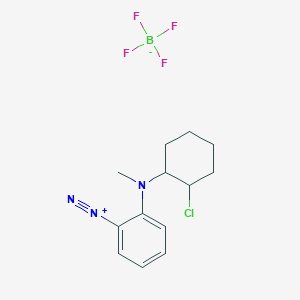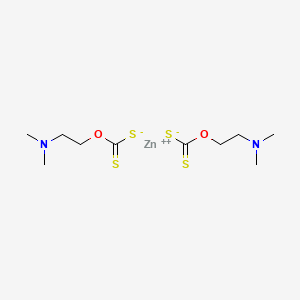
Bis(6-methylheptane-2,4-dionato-O,O')oxovanadium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium: is a coordination compound where vanadium is bonded to two 6-methylheptane-2,4-dionato ligands and an oxo group. This compound is known for its applications in catalysis and material science due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium typically involves the reaction of vanadium pentoxide with 6-methylheptane-2,4-dione in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions for several hours to ensure complete formation of the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: In an industrial setting, the production of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in crystalline form and is subjected to rigorous quality control measures before being used in various applications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium can undergo oxidation reactions where the vanadium center is oxidized to a higher oxidation state.
Reduction: The compound can also be reduced, typically using reducing agents such as sodium borohydride, to form lower oxidation state vanadium complexes.
Substitution: Ligand substitution reactions can occur where the 6-methylheptane-2,4-dionato ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen gas under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Various ligands such as triphenylphosphine or ethylenediamine under reflux conditions.
Major Products:
Oxidation: Higher oxidation state vanadium complexes.
Reduction: Lower oxidation state vanadium complexes.
Substitution: New vanadium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium is widely used as a catalyst in organic synthesis, particularly in oxidation reactions. It is also used in the preparation of other vanadium complexes which have applications in various chemical processes.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has been shown to inhibit certain metalloenzymes, making it a valuable tool in biochemical studies.
Medicine: There is ongoing research into the potential therapeutic applications of bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium, particularly in the treatment of diseases such as diabetes and cancer. Its ability to modulate enzyme activity makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including coatings and polymers. Its catalytic properties are also exploited in various manufacturing processes.
Mécanisme D'action
The mechanism by which bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium exerts its effects is primarily through its interaction with metalloenzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through various pathways, including competitive inhibition where the compound competes with the natural substrate of the enzyme.
Comparaison Avec Des Composés Similaires
Bis-(acetylacetonato)oxovanadium: Similar structure but with acetylacetonate ligands instead of 6-methylheptane-2,4-dionato.
Bis-(benzoylacetonato)oxovanadium: Contains benzoylacetonate ligands.
Bis-(trifluoroacetylacetonato)oxovanadium: Contains trifluoroacetylacetonate ligands.
Uniqueness: Bis-(6-Methylheptane-2,4-dionato-O,O’)oxovanadium is unique due to the presence of the 6-methylheptane-2,4-dionato ligands, which impart distinct steric and electronic properties to the compound. These properties influence its reactivity and catalytic behavior, making it suitable for specific applications that other similar compounds may not be able to perform as effectively.
Propriétés
Numéro CAS |
94233-24-6 |
|---|---|
Formule moléculaire |
C16H28O5V |
Poids moléculaire |
351.33 g/mol |
Nom IUPAC |
(Z)-2-hydroxy-6-methylhept-2-en-4-one;oxovanadium |
InChI |
InChI=1S/2C8H14O2.O.V/c2*1-6(2)4-8(10)5-7(3)9;;/h2*5-6,9H,4H2,1-3H3;;/b2*7-5-;; |
Clé InChI |
WPNUTNWXMVIHJH-PWDDHAQDSA-N |
SMILES isomérique |
CC(CC(=O)/C=C(\O)/C)C.CC(CC(=O)/C=C(\O)/C)C.O=[V] |
SMILES canonique |
CC(C)CC(=O)C=C(C)O.CC(C)CC(=O)C=C(C)O.O=[V] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


